Mononuclear Pt(II)-7-Nitro-TAA Complexes Retain Cytotoxicity in Cisplatin-Resistant A549 Cells
In a direct head-to-head comparison, mononuclear trans-[PtCl₂(7-NO₂-TAA)(oxadiazoline)] complexes were more potent than cisplatin in HeLa cells and, critically, retained high activity in the A549 non-small-cell lung cancer line where cisplatin shows little effect [1]. The dinuclear HMTA-bridged analogs were inactive, and mononuclear HMTA complexes were less effective, demonstrating that the monodentate 7-nitro-1,3,5-triazaadamantane ligand imparts a distinct cytotoxicity profile compared to the bidentate tetraazaadamantane HMTA [1].
| Evidence Dimension | In vitro cytotoxicity in human cancer cell lines |
|---|---|
| Target Compound Data | trans-[PtCl₂(7-NO₂-TAA)(oxadiazoline)]: more potent than cisplatin in HeLa; high activity in A549 where cisplatin shows little effect |
| Comparator Or Baseline | Cisplatin (baseline); trans-[PtCl₂(HMTA)(oxadiazoline)] and dinuclear HMTA-bridged complexes |
| Quantified Difference | Qualitative: target compound active in A549 vs. cisplatin inactive; dinuclear HMTA analogs inactive |
| Conditions | HeLa and A549 human cancer cell lines; MTT assay; 72 h exposure |
Why This Matters
For procurement of ligands for anticancer Pt(II) prodrug design, 7-nitro-1,3,5-triazaadamantane provides a monodentate coordination mode that yields active mononuclear complexes, whereas the bidentate HMTA leads to inactive dinuclear species, directly affecting hit-to-lead decisions.
- [1] Sieste, S.; Lifincev, I.; Stein, N.; Wagner, G. Synthesis, Characterisation and in Vitro Cytotoxicity of Mixed Ligand Pt(II) Oxadiazoline Complexes with Hexamethylenetetramine and 7-Nitro-1,3,5-triazaadamantane. Dalton Trans. 2017, 46 (36), 12226–12238. View Source
